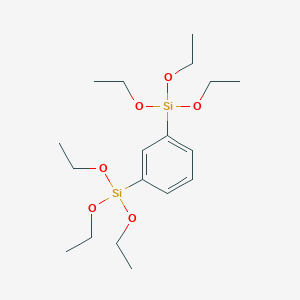

1,3-Bis(triethoxysilyl)benzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

triethoxy-(3-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469322 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16067-99-5 | |

| Record name | 1,3-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Bridged Organosilanes As Precursors in Hybrid Organic Inorganic Chemistry

Bridged organosilanes, with the general formula (R'O)₃Si-R-Si(OR')₃, are fundamental in the synthesis of a class of hybrid materials known as bridged polysilsesquioxanes (BPS). researchgate.net These materials are characterized by organic groups (R) covalently bonded to two or more silicon atoms, creating a bridge within the inorganic siloxane (Si-O-Si) network. researchgate.net This molecular-level integration of organic and inorganic components imparts unique properties that are not achievable with simple physical mixtures. researchgate.net

The significance of bridged organosilanes like 1,3-Bis(triethoxysilyl)benzene lies in their ability to:

Introduce Organic Functionality: The organic bridging group (R) can be tailored to introduce a wide array of functionalities into the final material, such as polarity, reactivity, and flexibility. researchgate.net This allows for the design of materials with specific properties for targeted applications. tytlabs.co.jp

Facilitate Network Formation: The presence of multiple trialkoxysilyl groups allows for facile formation of highly cross-linked network polymers and gels through hydrolysis and condensation reactions. researchgate.netscbt.com

These characteristics make bridged organosilanes indispensable precursors for creating advanced materials with applications in catalysis, separations, and optics. researchgate.net

Unique Structural Attributes of 1,3 Bis Triethoxysilyl Benzene for Network Formation

The structure of 1,3-Bis(triethoxysilyl)benzene, with two triethoxysilyl groups attached to a benzene (B151609) ring at the meta positions, provides specific advantages for the formation of complex networks.

| Property | Description |

| Molecular Formula | C₁₈H₃₄O₆Si₂ scbt.com |

| Molecular Weight | 402.63 g/mol scbt.com |

| CAS Number | 16067-99-5 scbt.com |

The key structural attributes influencing network formation include:

Meta-Substitution: The meta-positioning of the silyl (B83357) groups on the benzene ring imparts a bent or angular geometry to the molecule. This contrasts with the linear geometry of its isomer, 1,4-Bis(triethoxysilyl)benzene (B1313312). This angularity can lead to the formation of different and potentially more complex three-dimensional network structures and pore geometries during the sol-gel process. researchgate.net

Rigid Aromatic Bridge: The benzene ring acts as a rigid and planar spacer between the two silicon atoms. This rigidity contributes to the formation of well-defined and thermally stable porous structures, often referred to as Periodic Mesoporous Organosilicas (PMOs). rsc.org

Reactive Triethoxysilyl Groups: The two triethoxysilyl groups are highly susceptible to hydrolysis and condensation reactions. This reactivity is crucial for the sol-gel process, where these groups react to form a robust and cross-linked siloxane (Si-O-Si) network, which constitutes the inorganic framework of the hybrid material.

These attributes allow researchers to exert a high degree of control over the final material's properties, such as pore size and morphology, by manipulating the reaction conditions. researchgate.net

Historical Context and Evolution of 1,3 Bis Triethoxysilyl Benzene Derived Materials Research

The development of materials derived from 1,3-Bis(triethoxysilyl)benzene is rooted in the broader field of hybrid organic-inorganic chemistry and the pioneering work on bridged polysilsesquioxanes. A significant milestone was the synthesis of Periodic Mesoporous Organosilicas (PMOs), first reported in 1999. researchgate.net These materials, synthesized from bridged organosilane precursors like this compound, feature ordered mesoporous structures with organic groups integrated into the framework walls. rsc.org

Early research focused on understanding the self-assembly process and controlling the morphology of these materials. For instance, studies demonstrated that the concentration of the this compound precursor could influence the size and shape of the resulting PMO nanoparticles, leading to the formation of structures like microplates and nanospheres. researchgate.net

Over time, the research has evolved to include:

Functionalization: Incorporating other functional groups alongside the benzene (B151609) bridge to create multifunctional materials. mdpi.com

Hierarchical Structures: Creating materials with multiple levels of porosity, combining micropores and mesopores for enhanced performance in applications like catalysis and separations. frontiersin.org

Advanced Applications: Exploring the use of these materials in more sophisticated applications such as drug delivery, sensing, and low-dielectric constant films for microelectronics. researchgate.netmdpi.comnih.gov

The ability to synthesize crystalline organic-inorganic hybrid materials with unique properties, such as KCS-2, using this compound, represents a significant advancement in the field, showcasing the potential for creating highly ordered functional materials. rsc.org

Broad Overview of Scientific and Technological Applications of 1,3 Bis Triethoxysilyl Benzene Constructs

Sol-Gel Polymerization Processes

The sol-gel process for 1,3-BTEB involves the hydrolysis of its triethoxysilyl groups to form silanol (B1196071) groups, followed by condensation to form a network of siloxane (Si-O-Si) bonds. The kinetics of these reactions and the resulting network structure are significantly influenced by the pH of the reaction medium, which is controlled by the choice of catalyst.

Acid-Catalyzed Hydrolysis and Condensation Protocols

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of an ethoxy group, which makes it a better leaving group. mdpi.com This is followed by the nucleophilic attack of water on the silicon atom. mdpi.com The condensation reaction in an acidic medium typically involves the reaction between a protonated silanol group and a neutral silanol group, releasing water. mdpi.com

Acid-catalyzed reactions of bridged silsesquioxanes like 1,3-BTEB can be significantly slower to gel compared to their base-catalyzed counterparts. For instance, solutions of propylene- and butylene-bridged bis(triethoxysilyl)alkanes under acidic conditions required over 4000 hours to form gels. osti.gov This slow gelation is often attributed to the dominance of intramolecular condensation reactions, which lead to the formation of cyclic species rather than an extended polymer network. osti.govacs.org

Research has shown that the 1,3-substitution pattern on the benzene (B151609) ring creates steric hindrance, which can slow down the hydrolysis rate compared to its 1,4-isomer. The resulting materials from acid-catalyzed synthesis of bridged polysilsesquioxanes can exhibit controlled porosity. infn.it For example, periodic mesoporous organosilicas (PMOs) with a 2D-hexagonal (p6m) phase have been synthesized from this compound under strongly acidic conditions. researchgate.net

Table 1: Comparison of Gelation Times for Bridged Polysilsesquioxanes under Acidic vs. Basic Conditions

| Precursor | Catalyst | Gelation Time |

| Propylene-bridged bis(triethoxysilyl)alkane | Acid (HCl) | > 4000 hours osti.gov |

| Butylene-bridged bis(triethoxysilyl)alkane | Acid (HCl) | > 4000 hours osti.gov |

| 1,4-Bis(triethoxysilyl)benzene (B1313312) | Acid (HCl) | Several days to months google.com |

| 1,4-Bis(triethoxysilyl)benzene | Base (NaOH) | Not specified, but faster than acid-catalyzed google.com |

Base-Catalyzed Hydrolysis and Condensation Protocols

In base-catalyzed sol-gel polymerization, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.com The condensation reaction involves a deprotonated silanol group (siliconate anion) reacting with a neutral silanol group. mdpi.com Base-catalyzed reactions generally lead to more highly crosslinked and particulate structures. acs.org

The gelation times for bridged polysilsesquioxanes under basic conditions are typically much faster than under acidic conditions. google.com For example, 1,4-bis(triethoxysilyl)benzene can form gels within a much shorter timeframe with a base catalyst compared to an acid catalyst. google.com The resulting materials often exhibit high surface areas and porosity. google.com Base-catalyzed polymerization of cyclic disilsesquioxane monomers, which can form under acidic conditions, leads to ring-opening and the formation of network polymers. osti.gov

Vinyl-functionalized periodic mesoporous organosilicas (PMOs) with a crystal-like wall structure have been synthesized through the co-condensation of 1,4-bis(triethoxysilyl)benzene and triethoxyvinylsilane under basic conditions. rsc.org

Combined Acid-Base Catalysis and pH-Controlled Synthesis

A two-step acid-base catalysis approach can be employed to control the structure and porosity of the resulting materials. This method involves an initial acid-catalyzed hydrolysis step to form silanols, followed by a base-catalyzed condensation step to promote the formation of the siloxane network. This pH-controlled synthesis allows for a more precise manipulation of the material's final properties.

While direct research on combined acid-base catalysis specifically for 1,3-BTEB is not extensively detailed in the provided results, the principles of pH control in sol-gel chemistry are well-established. mdpi.com Adjusting the pH during the synthesis process can modulate the relative rates of hydrolysis and condensation, thereby influencing the final morphology and pore structure of the material.

Co-condensation Strategies with Other Silane (B1218182) Precursors

Co-condensation of this compound with other silane precursors is a common strategy to introduce additional functionalities or to tailor the properties of the final material.

Integration with Tetraalkoxysilanes (e.g., Tetraethoxysilane, TEOS)

Co-condensation with tetraethoxysilane (TEOS) is frequently used to synthesize hybrid materials with varying properties. TEOS acts as a cross-linking agent, and its incorporation can influence the mechanical and thermal stability of the resulting organosilica. The co-condensation of 1,3-BTEB and TEOS can be used to create periodic mesoporous organosilicas (PMOs). ugent.be

For example, benzene-bridged PMOs with an MCM-41 structure have been synthesized rapidly through the co-condensation of TEOS and 1,4-bis(triethoxysilyl)benzene under basic conditions using ultrasonic irradiation. nih.gov The resulting materials exhibited well-ordered hexagonal mesostructures with high surface areas. nih.gov Similarly, hybrid silica (B1680970) xerogels have been prepared by the co-condensation of TEOS with 1,4-bis(triethoxysilyl)benzene without the use of surfactants, allowing for the modulation of porosity and surface chemistry based on the precursor ratios. nih.govunavarra.es

Table 2: Properties of Benzene-Bridged PMOs from TEOS and BTEB Co-condensation

| Property | Value Range |

| Surface Area | 602–1237 m²/g nih.gov |

| Pore Volume | 0.37–0.68 cm³/g nih.gov |

| Pore Diameter | 2.5–3.5 nm nih.gov |

Co-condensation with Functionalized Trialkoxysilanes (e.g., 3-mercaptopropyltriethoxysilane)

The co-condensation of 1,3-BTEB with functionalized trialkoxysilanes allows for the direct incorporation of specific chemical functionalities into the material's framework. A notable example is the co-condensation with 3-mercaptopropyltriethoxysilane (B89376) (MPTES) to introduce thiol (-SH) groups.

This approach has been used to synthesize thiol-functionalized benzene-silica materials for applications such as the adsorption of heavy metal ions. acs.org The successful co-condensation of 1,4-bis(triethoxysilyl)benzene and MPTES under highly acidic conditions has been demonstrated, yielding materials with ordered mesopores. acs.org The key to successful co-condensation is often matching the hydrolysis rates of the different silane precursors.

Highly porous amine-functionalized organosilicas have also been synthesized via the direct co-condensation of bis(triethoxysilyl)benzene and aminopropyltriethoxysilane. mdpi.com

Co-condensation with Other Bis(triethoxysilyl)benzene Isomers (e.g., 1,4-Bis(triethoxysilyl)benzene)

The co-condensation of this compound (1,3-BTEB) with its isomer, 1,4-bis(triethoxysilyl)benzene (1,4-BTEB), is a strategic approach to tailor the properties of the resulting periodic mesoporous organosilicas (PMOs). This method allows for the creation of bifunctional materials that incorporate both meta- and para-phenylene bridges within the silica framework. psu.edu The inclusion of different isomers influences the structural and morphological characteristics of the final material.

For instance, while 1,4-BTEB can form PMOs with crystal-like pore walls due to π-π stacking of the phenylene groups, the introduction of 1,3-BTEB can alter this long-range order. uantwerpen.befrontiersin.org The reactivity of the two isomers and their ability to co-assemble without significant phase separation are crucial for creating homogeneous bifunctional PMOs. psu.edu Researchers have successfully synthesized such materials using surfactants like Pluronic P123 and Brij 76 under acidic conditions. psu.edu The molar ratio of the two isomers in the initial mixture is a key parameter to control the final composition and, consequently, the surface properties of the PMOs. psu.edu

In some studies, mixtures of 1,3-BTEB and 1,3,5-tris(triethoxysilyl)benzene have been used to create organosilicate glass films with controlled porosity and improved mechanical properties. researchgate.netnih.govresearchgate.net The variation in the molar ratio of these precursors (e.g., 1:3 and 1:7 of 1,3,5- to 1,3-isomer) directly impacts the film's characteristics. researchgate.netnih.govresearchgate.net

The table below summarizes findings from studies involving the co-condensation of 1,3-BTEB with other isomers.

| Isomer(s) Used with 1,3-BTEB | Synthesis Conditions | Resulting Material & Key Findings |

| 1,4-Bis(triethoxysilyl)benzene (1,4-BTEB) | Acidic conditions, Pluronic P123 or Brij 76 as template | Bifunctional PMOs with tunable amounts of benzene and thiophene (B33073) (from another precursor) bridging groups. Molar ratio of isomers controls surface properties. psu.edu |

| 1,3,5-Tris(triethoxysilyl)benzene | Spin-on deposition, soft and hard bake | Organosilicate glass films with controlled porosity (0-43%) and constant pore size (0.81 nm) below 30% porosity. researchgate.netnih.govresearchgate.net |

| 1,4-Bis(triethoxysilyl)benzene (1,4-BTEB) | Co-condensation in the absence of an additional silica source | Mesoporous organosilica nanoparticles (MONs) with high organic content (50%), suitable for loading both hydrophilic and hydrophobic compounds. mdpi.com |

Template-Directed Synthesis Approaches for Structured Materials

The synthesis of structured materials from this compound often employs templating agents to control the porosity and morphology of the final product. These templates, typically surfactants, form micelles that act as structure-directing agents around which the organosilica network forms. Subsequent removal of the template leaves behind a porous structure.

Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide, CTAB; Dodecylamine (B51217), DDA)

Cationic surfactants are widely used in the synthesis of mesoporous materials from 1,3-BTEB. Cetyltrimethylammonium bromide (CTAB) is a common choice that directs the formation of well-ordered mesostructures. For example, highly monodisperse 1,3-phenylene-bridged hybrid organosilica spheres have been synthesized using a combination of dodecylamine (DDA) and CTAB as templates. researchgate.netrsc.org In this process, the co-condensation of 1,3-BTEB with tetraethoxysilane (TEOS) is guided by the surfactant micelles. researchgate.netrsc.org

The concentration of the 1,3-BTEB precursor has been shown to influence the size and morphology of the resulting materials when CTAB is used as the template. researchgate.net At different concentrations, morphologies such as microplates and nanospheres have been observed. researchgate.net

The table below details research findings using cationic surfactants.

| Cationic Surfactant(s) | Co-precursor(s) | Key Findings on Resulting Material |

| Dodecylamine (DDA) and Cetyltrimethylammonium bromide (CTAB) | Tetraethoxysilane (TEOS) | Synthesis of highly monodisperse 1,3-phenylene-bridged hybrid organosilica spheres (m-PHS) with particle sizes in the range of 1.8-2.5 µm. researchgate.netrsc.org |

| Cetyltrimethylammonium bromide (CTAB) | None | The concentration of 1,3-BTEB precursor affects the size and morphology, leading to microplates and nanospheres at different concentrations. researchgate.net |

Non-ionic Surfactants (e.g., Pluronic P123, Brij®30)

Non-ionic surfactants, such as the triblock copolymer Pluronic P123 and Brij® surfactants, are also effective templates for creating mesoporous organosilicas from 1,3-BTEB. These surfactants are particularly useful in syntheses conducted under acidic conditions.

Pluronic P123 has been employed as a structure-directing agent in the co-condensation of 1,3-bis(trimethoxysilylpropyl)imidazolium chloride with organosilica precursors like 1,4-BTEB to create bifunctional periodic mesoporous organosilicas (BFPMOs). rsc.org While this specific example doesn't use 1,3-BTEB as the primary precursor, it highlights the utility of Pluronic P123 in forming well-ordered hexagonal structures. rsc.org Other research has shown that Pluronic P123 can be used to template mesopores in the range of 2–50 nm in materials derived from 1,3-BTEB.

Brij® 30 has been utilized as a non-ionic template to control the porosity of organosilicate glass films prepared from mixtures of 1,3-BTEB and 1,3,5-tris(triethoxysilyl)benzene. researchgate.netnih.gov The concentration of Brij® 30 was varied to achieve different levels of porosity in the final films. researchgate.netnih.gov

The following table summarizes the use of non-ionic surfactants in the synthesis of 1,3-BTEB derived materials.

| Non-ionic Surfactant | Co-precursor(s) | Synthesis Conditions | Resulting Material & Key Findings |

| Pluronic P123 | 1,3-bis(trimethoxysilylpropyl)imidazolium chloride, 1,4-BTEB, TMOS | Acidic conditions | Bifunctional periodic mesoporous organosilicas (BFPMOs) with 2D-hexagonal symmetry. rsc.org |

| Pluronic P123 | None | General templating | Can be used to create mesopores (2–50 nm) in 1,3-BTEB derived materials. |

| Brij® 30 | 1,3,5-tris(triethoxysilyl)benzene | Spin-on deposition, soft and hard bake | Organosilicate glass films with controlled porosity by varying Brij® 30 concentration. researchgate.netnih.gov |

Reverse Micelle Templating

Reverse micelle templating, also known as water-in-oil (w/o) microemulsion synthesis, offers another route to control the size and shape of nanoparticles derived from organosilane precursors. semanticscholar.org In this method, the aqueous phase is confined within reverse micelles dispersed in a continuous oil phase, creating nanoreactors for the hydrolysis and condensation of precursors like 1,3-BTEB. encyclopedia.pub This technique is particularly useful for synthesizing metallic nanoparticles that are sensitive to oxidation and hydrolysis, as it provides a stable environment for their formation. semanticscholar.org While specific examples detailing the reverse micelle templating of 1,3-BTEB are not prevalent in the provided search results, the general principles of this method are applicable. The size of the resulting particles can often be controlled by adjusting the water-to-surfactant molar ratio (W). semanticscholar.org

Polymer-Scaffolding Approaches

The polymer-scaffolding approach represents a newer strategy for synthesizing periodic mesoporous organosilica nanoparticles (PMO NPs) with tailored physical properties. This method involves a cetyltrimethylammonium bromide (CTAB)-directed sol-gel process in the presence of polymeric scaffolding constituents. researchgate.net This technique has been successfully applied to the synthesis of para-phenylene-bridged PMO NPs, resulting in materials with controlled size, morphology, porosity, and surface area. researchgate.netresearchgate.net After the formation of the PMO NPs, the polymeric scaffolding agent can be washed away. researchgate.net This approach has yielded spherical and rod-shaped PMOs with diameters ranging from 79 to 342 nm and high surface areas. researchgate.netresearchgate.net

Influence of Reaction Conditions on Material Formation

The formation and final properties of materials derived from this compound are highly sensitive to various reaction conditions. Key parameters that can be adjusted to control the outcome of the synthesis include:

Basicity of the synthesis media: The pH of the reaction mixture influences the rates of hydrolysis and condensation of the triethoxysilyl groups. researchgate.net

Concentration of surfactants and precursors: The relative amounts of the templating agent and the organosilane precursor are critical in determining the morphology and porous structure of the final material. researchgate.net As noted earlier, varying the concentration of 1,3-BTEB can lead to different morphologies like microplates and nanospheres. researchgate.net

Temperature: The reaction temperature affects the kinetics of the sol-gel process and can influence the ordering and stability of the mesostructure. researchgate.net

Stirring speed: The rate of stirring can impact the mixing of reagents and the self-assembly process, which in turn can affect the morphology of the resulting nanoparticles. researchgate.net

Co-solvent: The choice of solvent or co-solvent can influence the solubility of the precursors and the formation of micelles, thereby affecting the final material properties. researchgate.net

For example, in the synthesis of 1,3-phenylene-bridged hybrid organosilica spheres, the ethanol-water volume ratio was found to be an important factor in controlling the particle morphology. researchgate.net Similarly, in the fabrication of organosilicate glass films, the baking temperature (soft bake at 150 °C and hard bake at 400 °C) plays a crucial role in the final properties of the film. researchgate.netnih.gov

Solvent Systems and Volume Ratios (e.g., Ethanol-Water)

The solvent system is a crucial component in the sol-gel synthesis of 1,3-BTEB-derived materials, primarily by facilitating the hydrolysis and condensation reactions of the silane precursors and dissolving the structure-directing agents (surfactants). Ethanol-water mixtures are commonly employed, with the volume ratio being a key variable to control the reaction kinetics and precursor solubility.

For instance, in surfactant-templated co-condensation reactions using cetyltrimethylammonium bromide (CTAB), an ethanol-water ratio of 3:1 (v/v) is used to effectively dissolve the surfactant template before the addition of the silica precursors. In other procedures, a pre-hydrolysis step is carried out where precursors are mixed in an ethanol (B145695) and sodium hydroxide solution, with an ethanol-to-water volume ratio of 4:1, to manage the condensation process and prevent phase separation. rsc.org The choice of solvent and its ratio to water influences the polarity of the medium, which in turn affects the hydrolysis rate of the triethoxysilyl groups and the self-assembly of the surfactant micelles that template the mesoporous structure.

Interactive Table: Solvent System Parameters in 1,3-BTEB-Derived Material Synthesis

| Precursor(s) | Surfactant | Solvent System (v/v) | Purpose | Reference |

|---|---|---|---|---|

| 1,3-BTEB, TEOS | CTAB | Ethanol-Water (3:1) | Template Formation |

Temperature and Stirring Speed Control

Temperature and stirring speed are critical physical parameters that exert significant control over the nucleation, growth, and ultimate morphology of the resulting organosilica nanoparticles. researchgate.net The reaction temperature influences the kinetics of both the hydrolysis and condensation of the silane precursors, as well as the solubility of the surfactant. Syntheses are often conducted at elevated temperatures, for example, aging the gel at 60°C for 24 hours or conducting the reaction at temperatures between 80°C and 100°C. Some protocols involve a multi-stage temperature profile, such as stirring at 50°C for 24 hours, followed by a static aging period at 90°C for another 24 hours to promote the formation of a stable, ordered mesostructure. mdpi.compsu.edu

Stirring speed directly impacts the particle morphology. Research has shown that for certain systems, high stirring speeds (e.g., 1400 rpm) can lead to the formation of core-shell spherical nanoparticles. researchgate.net In contrast, reducing the stirring speed to an intermediate level (e.g., 700 rpm) can result in multipodal nanoparticles, while very low speeds (e.g., 300 rpm) may yield Janus-type morphologies. researchgate.net This demonstrates that hydrodynamic conditions during synthesis are a powerful tool for morphological control.

Interactive Table: Effect of Temperature and Stirring Speed on Material Properties

| Parameter | Condition | Observed Outcome | Reference |

|---|---|---|---|

| Temperature | 60°C (Aging) | Gel formation | |

| Temperature | 50°C for 20h, then 90°C for 24h | Formation of bifunctional PMOs | psu.edu |

| Temperature | 50°C for 24h, then 90°C for 24h | Synthesis of PMO-benzene | mdpi.com |

| Stirring Speed | 1400 rpm | Core-shell spherical nanoparticles | researchgate.net |

| Stirring Speed | 700 rpm | Multipodal nanoparticles | researchgate.net |

Precursor Molar Ratios and Concentrations

The molar ratios of the organosilane precursors and their absolute concentration are fundamental variables that determine the composition, structure, and morphology of the final material. researchgate.net In the synthesis of materials from 1,3-BTEB, it can be used as the sole precursor or co-condensed with other silanes, such as tetraethoxysilane (TEOS), to modulate the properties of the organosilica network. nih.gov

The concentration of 1,3-BTEB has a direct effect on particle size and shape. For example, under specific conditions, a concentration of 4.2 mM resulted in the formation of microplates, whereas increasing the concentration to a range of 6.3-8.4 mM produced nanospheres. researchgate.net When co-condensed with other precursors, the molar ratio is critical. In the creation of bifunctional materials, 1,3-BTEB has been combined with precursors like 2,5-bis(triethoxysilyl)thiophene (B1283674) (BTET), where the molar ratio of the two organosilanes in the initial mixture directly tunes the content of benzene and thiophene units in the final product. psu.edu Similarly, molar ratios are precisely defined relative to the surfactant and catalyst, such as a Brij76:H₂O:HCl:organosilane ratio of 0.11:222:3.20:0.56 used in the synthesis of a PMO-benzene adsorbent. mdpi.com

Interactive Table: Influence of Precursor Ratios and Concentrations

| Precursor(s) | Molar Ratio/Concentration | Resulting Material/Morphology | Reference |

|---|---|---|---|

| 1,3-BTEB | 4.2 mM | Microplates | researchgate.net |

| 1,3-BTEB | 6.3 - 8.4 mM | Nanospheres | researchgate.net |

| 1,3,5-TTEB, 1,3-BTEB | 1:3 and 1:7 | Organosilicate glass (OSG) low-k films | mdpi.com |

| BTET, 1,4-BTEB | Varied | Bifunctional PMOs with tunable benzene/thiophene content | psu.edu |

Post-Synthesis Treatment and Functionalization Techniques

After the initial synthesis and formation of the mesostructured material, post-synthesis treatments are often necessary to prepare it for its intended application. These steps typically involve the removal of the templating agent and can include further modification of the surface to introduce specific functionalities.

Surfactant Removal Methods (e.g., Solvent Extraction, Controlled Calcination)

The porous structure of PMOs is created by the presence of a structure-directing agent, or surfactant, which must be removed to free the pores. Two primary methods are employed for this purpose: controlled calcination and solvent extraction.

Controlled Calcination: This method involves heating the as-synthesized material at high temperatures in the presence of air or an inert atmosphere to thermally decompose and remove the surfactant. google.com A typical procedure involves calcination at 550°C, which is effective in removing surfactants like CTAB. The general temperature range for calcination is between 400°C and 600°C, with the duration lasting from a few hours to over a day. google.com While effective, this high-temperature treatment can sometimes lead to a loss of surface silanol groups and some structural shrinkage.

Solvent Extraction: This is a milder alternative to calcination that preserves more of the surface chemistry. rsc.org The method involves washing the as-synthesized material with a solvent, often an acidic ethanol solution. For example, a mixture of hydrochloric acid in anhydrous ethanol at an elevated temperature (e.g., 55°C to 80°C) for several hours can effectively remove the surfactant. rsc.orgmdpi.com Studies comparing the two methods have shown that solvent extraction can result in materials with different final properties, such as higher surface areas, compared to those treated by calcination. google.com

Interactive Table: Comparison of Surfactant Removal Techniques

| Method | Conditions | Notes | Reference |

|---|---|---|---|

| Controlled Calcination | 550°C in air | Effective for removing CTAB surfactant | google.com |

| Controlled Calcination | 400-600°C for 0.5-30 hours | General conditions for surfactant removal | google.com |

| Solvent Extraction | HCl in anhydrous ethanol, 55°C for 24h | Milder alternative, preserves surface silanol groups | rsc.org |

Surface Modification and Grafting

The surface of 1,3-BTEB-derived materials can be further functionalized to impart specific chemical properties. This is typically achieved through post-synthesis grafting, where molecules are covalently attached to the material's surface. mdpi.com The surface of the organosilica framework is rich in silanol (Si-OH) groups, which serve as reactive sites for this modification.

A common strategy involves reacting the material with another organosilane that possesses the desired functional group. For instance, to introduce thiol groups for heavy metal binding, a phenylene-bridged organosilica can be reacted with 3-mercaptopropyltrimethoxysilane. google.com This process, known as silylation, forms new siloxane bonds, effectively grafting the functional moiety onto the pore walls. mdpi.comgoogle.com For materials that have undergone high-temperature calcination, a rehydration step may be necessary to replenish the surface silanol groups before the grafting reaction can be performed efficiently. google.com This ability to modify the surface chemistry post-synthesis significantly broadens the potential applications of these versatile materials.

Engineering of Periodic Mesoporous Organosilica (PMO) Architectures

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid organic-inorganic materials characterized by their ordered mesoporous structures and the presence of organic bridging groups within the silica framework. The use of this compound as a precursor allows for the engineering of specific PMO architectures.

2D-Hexagonal (p6m) Mesostructures

The self-assembly of this compound in the presence of a surfactant template, such as octadecyltrimethylammonium, can lead to the formation of a highly ordered, two-dimensional hexagonal (p6m) mesoporous benzene-silica composite. researchgate.net This structure consists of a hexagonal array of mesopores. researchgate.netmdpi.com The resulting material, often referred to as organosilica PMO-benzene, exhibits characteristic X-ray diffraction peaks that confirm its 2D hexagonal (P6mm) structure. researchgate.net The nonlinear geometry of the 1,3-substituted benzene precursor does not prevent the formation of these well-ordered mesostructures. researchgate.net

Cubic (Pm3n) Mesostructures

While cubic mesostructures, particularly the Pm3n space group, have been synthesized for other isomers like 1,4-bis(triethoxysilyl)benzene and other organosilane precursors such as 1,2-bis(triethoxysilyl)ethane, there is a lack of evidence in the reviewed literature for the formation of the Pm3n cubic mesostructure when using this compound as the sole bridged precursor. researchgate.netacs.orgpsu.edu The synthesis of PMOs with cubic Pm3n symmetry has been reported for phenylene-bridged PMOs functionalized with sulfuric acid, but these were derived from the 1,4-isomer. psu.edu Similarly, ethane-bridged PMOs have been shown to form the Pm3n mesophase. researchgate.net

Formation of Crystal-like Pore Walls

A significant feature of PMOs derived from this compound is the formation of crystal-like pore walls. researchgate.netrsc.org This crystallinity arises from the π-π stacking of the phenylene bridging groups, which organize into a periodic arrangement along the channel direction. uantwerpen.be This results in a molecular-scale periodicity within the pore walls, creating alternating layers of hydrophilic silicate (B1173343) and hydrophobic benzene. researchgate.netuantwerpen.be The formation of these crystalline walls is a highly cooperative process that occurs simultaneously with the mesoscopic ordering of the pores. psu.edu These crystal-like structures have been observed in PMOs synthesized using alkyltrimethylammonium halides as structure-directing agents under basic conditions. psu.edu The enhanced structural integrity provided by these crystalline walls contributes to greater hydrothermal stability compared to PMOs with amorphous pore walls. mdpi.com

Influence of Molecular-Scale Periodicity

The use of this compound as a precursor directly influences the molecular-scale periodicity within the PMO framework. researchgate.net The nonlinear symmetry of the 1,3-isomer facilitates a unique packing arrangement, leading to a molecularly ordered pore wall structure. researchgate.net This periodicity is characterized by a distinct spacing of 7.6 Å between the alternating silica and benzene layers along the channel direction. researchgate.netmdpi.com This regular, repeating arrangement of organic and inorganic components on the pore surface makes these materials highly suitable for applications in catalysis and as host materials for the structural orientation of guest molecules. rsc.orguantwerpen.be The molecular periodicity can be retained even after functionalization, for example, with vinyl groups, demonstrating the robustness of the framework. rsc.org

Directed Synthesis of Specific Particle Morphologies

Spherical Nanoparticles and Microspheres

The synthesis of spherical nanoparticles and microspheres from this compound has been successfully demonstrated, with the final morphology being highly dependent on the reaction conditions. For instance, the concentration of the this compound precursor plays a crucial role in determining the resulting particle shape. researchgate.net

In one study, using a lower concentration (4.2 mM) of the 1,3-isomer led to the formation of microplates, whereas increasing the concentration to a range of 6.3-8.4 mM resulted in the formation of nanospheres. researchgate.netresearchgate.net These meta-phenylene bridged PMO nanoparticles (m-P PMO NPs) were found to be spherical, with one population around 100 nm exhibiting hexagonal porosity, and a larger proportion consisting of smaller 20 to 40 nm nanoparticles. researchgate.net

Aerosol-assisted synthesis methods have also been employed to produce spherical particles. While some studies have focused on the 1,4-isomer or other precursors to create spherical PMOs, the principles can be extended to the 1,3-isomer. nih.govmdpi.com For example, an aerosol-assisted method was used to create mesoporous organosilica nanoparticles with a spherical morphology from a related precursor, 1,3-bis-tri(isopropoxy)silyl-5-bromobenzene, which were superacidic after sulfonation. uni-konstanz.de

The table below summarizes the effect of this compound concentration on the morphology of the resulting PMO materials.

| Precursor | Concentration (mM) | Resulting Morphology | Reference |

|---|---|---|---|

| This compound | 4.2 | Microplates | researchgate.net |

| This compound | 6.3 - 8.4 | Nanospheres | researchgate.net |

Rod-shaped and Multi-podal Architectures

The synthesis of periodic mesoporous organosilicas (PMOs) using this compound as a precursor can lead to the formation of various morphologies, including rod-shaped and more complex multi-podal structures. nih.govresearchgate.net The final architecture of these materials is highly dependent on the synthesis conditions.

For instance, the use of cetyltrimethylammonium bromide (CTAB) as a template in a basic aqueous solution at 80°C is a common method for producing PMO nanomaterials. nih.gov In some cases, the condensation of this compound under these conditions has resulted in the formation of spherical nanoparticles. researchgate.net However, by carefully controlling parameters such as precursor concentration and stirring speed, different morphologies can be achieved. researchgate.netresearchgate.net

One study demonstrated that by adjusting the concentration of the this compound precursor, it was possible to obtain different structures, such as microplates and nanospheres. researchgate.netresearchgate.net This highlights the sensitivity of the self-assembly process to the initial reaction composition.

Furthermore, multi-podal architectures have been created using a sequential, one-pot, two-step method. nih.gov This involves the initial formation of a core structure from one precursor, followed by the addition of a second precursor to grow the "pods." While this specific multi-podal synthesis was demonstrated with phenylene-bridged cores and ethenylene-bridged pods, it illustrates a synthetic strategy that could potentially be adapted for this compound to create complex, branched nanostructures. nih.gov The ability to form such intricate architectures opens up possibilities for applications where high surface area and specific spatial arrangements are beneficial.

Hollow and Core-Shell Structures

The fabrication of hollow and core-shell structures from this compound and its isomers has been a significant area of research, driven by their potential in applications such as drug delivery and catalysis. rsc.orgnih.gov These architectures offer advantages like high surface area, large pore volumes, and protected internal void spaces. rsc.orgnih.gov

Several strategies have been employed to create these sophisticated nanostructures:

Hard Templating: One approach involves using silica nanospheres (SNSs) as a hard template. rsc.orgrsc.org An organosilica shell is formed around the SNSs, and the silica core is subsequently etched away, typically under high pH conditions, leaving a hollow organosilica nanoparticle. rsc.orgrsc.org The thickness of the shell can be controlled by adjusting the amount of the organosilica precursor. rsc.org This method has been successfully used with the 1,4-isomer of bis(triethoxysilyl)benzene to create hollow nanoparticles. rsc.orgrsc.org

Soft Templating: Block copolymer micelles, such as Pluronic F127, can act as soft templates to direct the formation of hollow nanospheres. acs.orgpsu.edu The self-assembly of the organosilica precursor around these micelles leads to the formation of a shell, and the template is later removed, often by solvent extraction. psu.edu This method has been used to produce hollow nanospheres with diameters under 25 nm from various bridged silane precursors. acs.org

In Situ Dissolution and Reassembly: A one-pot method has been developed where tetraethoxysilane (TEOS) and 1,4-bis(triethoxysilyl)benzene are sequentially added to a solution containing a surfactant like cetyltrimethylammonium bromide (CTAB). nih.gov Initially, mesostructured silica cores are formed, which then partially dissolve and reassemble into an outer organosilica shell, resulting in hollow mesoporous organosilica/silica nanoparticles (HMOSNs). nih.gov

Organosilane-Assisted Etching: This technique transforms core-shell nanocomposites into yolk-shell structures. acs.org By introducing an organosilane like 1,4-bis(triethoxysilyl)benzene to pre-formed core-shell nanoparticles (e.g., Fe₃O₄@silica), the organosilica deposits on the surface while the original silica shell is etched away. acs.org

These methods provide a versatile toolkit for creating hollow and core-shell architectures with tunable dimensions and properties, leveraging the structural characteristics of bis(triethoxysilyl)benzene precursors.

Control over Particle Size and Distribution

Controlling the particle size and distribution of materials derived from this compound is crucial for their application in various fields, as these parameters significantly influence properties such as surface area, porosity, and dispersibility. rsc.orgresearchgate.net Several factors during the synthesis process can be manipulated to achieve the desired particle characteristics.

Key Parameters for Size Control:

| Parameter | Effect on Particle Size | Reference |

| Precursor Concentration | Varying the concentration of this compound can significantly impact the final particle size and morphology. At certain concentrations, microplates may form, while at others, nanospheres are the predominant product. | researchgate.netresearchgate.net |

| Catalyst Concentration | For organosilica nanoparticles in general, increasing the concentration of a basic catalyst like NaOH can lead to a decrease in particle size, down to a certain limit. | reading.ac.ukacs.org |

| Temperature | Higher reaction temperatures generally result in larger particle sizes. | reading.ac.ukacs.org |

| Solvent | The dielectric constant of the solvent can influence particle size, with a higher dielectric constant often leading to smaller particles. | reading.ac.ukacs.org |

| Agitation | The method and intensity of agitation, including the use of sonochemistry, can affect the monodispersity and size of the resulting nanoparticles. | researchgate.net |

| Additives | The use of organic additives, such as 1,3,5-trimethylbenzene, has been shown to finely tune the particle size of hollow nanospheres, for example, from 12 to 25 nm. | acs.org |

The synthesis of monodisperse nanoparticles, meaning particles of a uniform size, is often a key objective. rsc.org This can be achieved through methods like hard templating with uniform silica nanospheres, which ensures that the resulting hollow particles have a narrow size distribution. rsc.org Dynamic light scattering is a common technique used to confirm the monodispersity of the synthesized particles. rsc.org

By carefully adjusting these synthesis parameters, researchers can tailor the particle size and distribution of this compound-based materials to meet the specific requirements of their intended applications.

Formation of Xerogels and Aerogels from this compound

Xerogels and aerogels are two types of porous, solid materials derived from a gel, differing primarily in the method used to remove the liquid from the gel's pores. The synthesis of these materials from this compound and its isomers has been explored, leading to hybrid organic-inorganic materials with high surface areas and tunable porosities. nih.govosti.gov

The general process involves the sol-gel polymerization of the bis(triethoxysilyl)benzene precursor. This is typically achieved through hydrolysis and condensation reactions, often in the presence of an acid or base catalyst, to form a three-dimensional network polymer that constitutes the gel. osti.govosti.gov

Xerogels are formed when the solvent is removed from the gel by evaporation under ambient conditions. This process can cause the porous network to collapse to some degree due to capillary stress, resulting in a denser material compared to an aerogel. cmu.edu Studies on the 1,4-isomer have shown that the resulting xerogels are often glass-like, transparent materials with high surface areas, sometimes exceeding 1000 m²/g. osti.gov The porosity of these materials is primarily in the micropore region (pore diameters < 2 nm). osti.gov

Aerogels , on the other hand, are produced by removing the solvent under supercritical conditions. This technique avoids the capillary forces that cause shrinkage, thus preserving the gel's original porous structure to a much greater extent. The result is an extremely lightweight material with very low density and high porosity. For instance, aerogels prepared from 1,4-bis(triethoxysilyl)benzene have exhibited surface areas as high as 1750 m²/g. osti.gov

The properties of the resulting xerogels and aerogels, such as surface area and porosity, are significantly influenced by the synthesis conditions, including the type of catalyst (acid or base) and the specific precursor used. nih.govosti.gov For example, using different isomers of bis(triethoxysilyl)arenes can lead to materials with varying porosity. rsc.org

Properties of Related Polysilsesquioxane Gels:

| Property | Observation | Reference |

| Porosity | Primarily microporous for xerogels, with high surface areas. | osti.gov |

| Thermal Stability | Materials can be stable up to 600°C. | osti.gov |

| Morphology | Typically form transparent, glass-like xerogels or low-density aerogels. | osti.gov |

| Hydrophobicity | The resulting dry gels are often hydrophobic and do not swell in water or organic solvents. | researchgate.net |

Development of Organosilicate Glass (OSG) Films

Organosilicate glass (OSG) films derived from this compound are of significant interest for applications in microelectronics, particularly as low-dielectric constant (low-k) materials. mdpi.comnih.govresearchgate.net These films are designed to insulate the conductive components in integrated circuits, and a lower dielectric constant helps to reduce signal delay, power consumption, and crosstalk between adjacent interconnects.

Deposition: A solution containing the precursor, often mixed with a porogen (a template to create pores), is spin-coated onto a wafer. mdpi.comnih.govresearchgate.net

Soft Bake: A low-temperature bake (e.g., 150°C) is performed to remove the solvent. mdpi.comnih.govresearchgate.net

Hard Bake (Curing): A higher temperature bake (e.g., 400°C) is used to remove the porogen and solidify the porous organosilicate network. mdpi.comnih.govresearchgate.net

Research has shown that OSG films containing 1,3-benzene bridges exhibit several desirable properties:

Controlled Porosity: By varying the concentration of the porogen, the porosity of the films can be controlled, with values reported up to 43%. mdpi.comnih.govresearchgate.net

Low Dielectric Constant (k-value): As expected, the k-value of the films decreases with increasing porosity. mdpi.comnih.govresearchgate.net

Improved Mechanical Properties: Compared to some other low-k films, those with benzene bridges can exhibit a higher Young's modulus, indicating better mechanical strength. mdpi.comnih.govresearchgate.net

Hydrophobicity: The films generally show good hydrophobic properties after the hard bake. mdpi.comnih.govresearchgate.net

In some studies, this compound has been used in combination with other precursors, such as 1,3,5-tris(triethoxysilyl)benzene, to create "hyperconnected" networks. mdpi.com This approach aims to further enhance the mechanical properties of the films. mdpi.comnih.gov While these mixed-precursor films have shown good stability and hydrophobicity, the improvement in mechanical properties may be limited if the concentration of the trifunctional precursor is below a certain threshold. mdpi.comnih.gov

Impact of Precursor Isomerism on Material Ordering (e.g., 1,3- vs. 1,4-Benzene Bridges)

The isomeric structure of the bis(triethoxysilyl)benzene precursor, specifically the substitution pattern on the benzene ring (meta for 1,3- and para for 1,4-), has a profound impact on the structural ordering, morphology, and properties of the resulting materials. researchgate.netcalis.edu.cn

The para-isomer, 1,4-bis(triethoxysilyl)benzene, has a more linear and symmetric molecular structure. This geometry facilitates a higher degree of self-assembly and ordering during the formation of periodic mesoporous organosilicas (PMOs). calis.edu.cn In one landmark study, the use of the 1,4-isomer with a surfactant template led to a highly ordered hexagonal mesoporous material that also exhibited crystalline periodicity within the pore walls, with a spacing of 0.76 nm corresponding to the alternating silica and benzene units. calis.edu.cn This high level of ordering is less commonly observed with the less symmetric 1,3-isomer.

A direct comparison of PMO nanoparticles synthesized from the two isomers revealed significant differences:

| Feature | 1,4-Bis(triethoxysilyl)benzene (para-isomer) | This compound (meta-isomer) | Reference |

| Morphology | Can form microneedles, microstars, and nanopods depending on concentration. | Tends to form microplates and nanospheres. | researchgate.netresearchgate.net |

| Structural Ordering | Higher structural ordering, as confirmed by wide-angle X-ray diffraction. | Less ordered structure. | researchgate.net |

| Textural Properties | Higher surface areas (e.g., 900-1000 m²/g) and larger pore volumes (e.g., 0.7-0.94 cm³/g). | Lower surface areas (e.g., 400-500 m²/g) and smaller pore volumes (e.g., 0.3-0.48 cm³/g). | researchgate.net |

| Thermal Stability | Higher thermal stability. | Lower thermal stability. | researchgate.net |

| Hydrolysis Rate | The para-isomer may have a different hydrolysis and condensation rate compared to the meta-isomer, influencing the final morphology. | The meta-substitution can create steric hindrance, potentially slowing the hydrolysis rate compared to the 1,4-isomer. | psu.edu |

These differences highlight that the choice of precursor isomer is a critical parameter for tuning the properties of the final material. The higher symmetry of the 1,4-isomer is generally more conducive to forming highly ordered, porous structures with superior textural properties and thermal stability.

Spectroscopic Analysis of Chemical Bonding and Composition

Spectroscopy serves as the cornerstone for analyzing the molecular architecture of this compound-based materials. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy collectively offer a comprehensive picture of the material's chemical makeup.

NMR spectroscopy is an indispensable tool for characterizing organosilica materials. Both solid-state and solution-state NMR provide critical information, from the initial precursor's purity to the final cross-linked network's structure.

Solid-state 29Si Magic Angle Spinning (MAS) NMR is the definitive method for quantifying the degree of condensation in the siloxane network of materials derived from this compound. The silicon environments are categorized by the notation Tⁿ, where 'T' signifies a trifunctional silicon atom (R-Si(OX)₃) and 'n' represents the number of bridging oxygen atoms (Si-O-Si) connected to the silicon atom.

The different T species observed are:

T¹ : R-Si(OSi)(OH)₂ (singly condensed)

T² : R-Si(OSi)₂(OH) (doubly condensed)

T³ : R-Si(OSi)₃ (fully condensed)

In some cases, specific network structures can be identified. For example, studies on related bis(triethoxysilyl)alkanes have shown that different Tⁿ chemical shifts can distinguish between cyclic and acyclic polysilsesquioxane structures. osti.gov Acid-catalyzed polymerization can lead to both cyclic (T³ at -58.7 ppm) and acyclic (T³ at -62.8 ppm) resonances, indicating competitive reaction pathways. osti.gov

Table 1: Representative 29Si NMR Chemical Shifts (δ) for Tⁿ Species in this compound-Derived Materials

| Silicon Species | General Formula | Typical Chemical Shift (ppm) | Reference |

| T¹ | –CH₄Si(OSi)(OH)₂ | -61.4 | researchgate.net |

| T² | –CH₄Si(OSi)₂(OH) | -71.2 | researchgate.net |

| T³ | –CH₄Si(OSi)₃ | -80.0 | researchgate.net |

Note: Chemical shifts can vary depending on the specific material morphology and synthesis conditions.

Solid-state 13C MAS NMR spectroscopy is crucial for verifying that the organic benzene bridge remains chemically intact within the polymer network after the sol-gel process and any subsequent treatments. The spectra of materials derived from this compound are characterized by a strong resonance signal from the phenylene group.

This characteristic peak, typically found around 132-133 ppm, confirms the presence of the benzene ring covalently bonded to silicon atoms in the final material. researchgate.netpsu.edu The persistence of this signal indicates the stability of the Si-C bond under the synthesis conditions. frontiersin.org In some cases, minor peaks corresponding to residual, unhydrolyzed ethoxy groups may be observed at approximately 16 ppm and 58 ppm. researchgate.net The practical identity of 13C CP/MAS spectra across different hybrid materials synthesized by the same procedure demonstrates the robustness of the synthesis in preserving the organic structure. frontiersin.org

Table 2: Characteristic 13C NMR Chemical Shifts (δ) for this compound-Derived Materials

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

| Aromatic Carbons (Si-C₆H₄) | 132.6 | researchgate.netpsu.edu |

| Residual Ethoxy Group (–OCH₂CH₃) | 58.0 | osti.gov |

| Residual Ethoxy Group (–OCH₂CH₃) | 16.7 | psu.edu |

Prior to polymerization, solution-state 1H-NMR is used to confirm the identity and purity of the this compound monomer. The spectrum provides a clear signature of the molecule's structure. The aromatic protons of the 1,3-substituted benzene ring appear as a multiplet in the aromatic region (typically δ 7.3-8.0 ppm). The ethoxy groups give rise to two distinct signals: a quartet for the methylene (B1212753) protons (–OCH₂CH₃) and a triplet for the methyl protons (–OCH₂CH₃). mdpi.comresearchgate.netresearchgate.net

Table 3: 1H-NMR Spectral Data for this compound Precursor in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ar-H | 7.97 | s (singlet) | - | researchgate.netresearchgate.net |

| Ar-H | 7.73 | m (multiplet) | - | researchgate.netresearchgate.net |

| Ar-H | 7.38 | t (triplet) | - | researchgate.netresearchgate.net |

| –OCH₂CH₃ | 3.83 | q (quartet) | 7.65 | researchgate.netresearchgate.net |

| –OCH₂CH₃ | 1.22 | t (triplet) | 7.71 | researchgate.netresearchgate.net |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. The exact chemical shifts can be solvent-dependent.

FTIR spectroscopy is a powerful and accessible technique for monitoring the sol-gel process and confirming the chemical structure of the final material. The spectrum reveals characteristic vibrations of the key functional groups. For materials derived from this compound, FTIR analysis focuses on the formation of the siloxane network and the retention of the benzene bridge.

Key vibrational bands include:

Si-O-Si Network : A strong, broad absorption band associated with the asymmetric stretching of the siloxane (Si-O-Si) bond is a clear indicator of successful condensation. This band's position shifts from around 1080 cm⁻¹ in the precursor to higher wavenumbers (1090-1140 cm⁻¹) in the condensed material, signifying the formation of a more cross-linked network. mdpi.comresearchgate.net The symmetric stretching of this bond is found near 800 cm⁻¹. mdpi.com

Benzene Ring : The integrity of the aromatic bridge is confirmed by the presence of characteristic C-H and C=C stretching and bending vibrations of the benzene ring, such as peaks around 1625 cm⁻¹ and 1384 cm⁻¹. rsc.org

Si-C Bond : The vibration of the silicon-carbon bond, which links the benzene ring to the silica network, can also be observed. rsc.org

Silanol Groups (Si-OH) : The presence of residual, unreacted silanol groups and adsorbed water can be identified by a broad band in the 3000–3700 cm⁻¹ region and a sharper peak around 950 cm⁻¹. mdpi.com The reduction in the intensity of these peaks upon curing indicates an increased degree of condensation. mdpi.com

Table 4: Key FTIR Absorption Bands for this compound-Derived Materials

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Siloxane (Si-O-Si) | Asymmetric Stretch | 1090 - 1140 | mdpi.comresearchgate.net |

| Si-Benzene | Stretch | 1135 | mdpi.com |

| Benzene Ring | C=C Stretch | ~1625 | rsc.org |

| Benzene Ring | Ring Vibration | ~1384 | rsc.org |

| Silanol (Si-OH) | O-H Stretch | ~950 | mdpi.com |

| Adsorbed H₂O / Si-OH | O-H Stretch | 3000 - 3700 | mdpi.com |

UV-Visible (UV-Vis) spectroscopy can be employed to confirm the presence of the aromatic benzene moiety within the hybrid organosilica material. The benzene ring contains π-electrons that absorb ultraviolet light at characteristic wavelengths. For phenylene-bridged periodic mesoporous organosilicas, an absorption band is observed at approximately 270 nm, which is attributed to the π-π* electronic transitions of the benzene ring. researchgate.net The presence of this band in the spectrum of the final material serves as additional evidence that the organic bridging group has been successfully incorporated and retained. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu For materials derived from this compound, XPS is instrumental in confirming the incorporation of the benzene rings into the silica framework and assessing the chemical environment of the constituent atoms.

The analysis involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. carleton.eduthermofisher.com Shifts in the binding energies of the core electrons provide information about the oxidation state and local chemical environment of the atoms. For instance, the C 1s spectrum can be deconvoluted to identify carbon atoms in different bonding environments, such as C-C/C-H bonds within the benzene ring and C-O bonds from any residual ethoxy groups. carleton.eduicmpp.ro Similarly, the Si 2p spectrum provides insight into the degree of condensation of the silica network.

Studies have utilized XPS to verify the successful synthesis of organosilica materials and to detect surface modifications or the presence of contaminants. carleton.eduicmpp.ro The technique can also be used to follow the chemical changes occurring during post-synthesis treatments, such as calcination or functionalization. icmpp.ro

Morphological and Microstructural Imaging

The morphology and microstructure of materials derived from this compound are critical to their function, particularly in applications like catalysis and separation. Electron microscopy techniques are indispensable for visualizing these features at the nanoscale.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of materials. For periodic mesoporous organosilicas (PMOs) derived from this compound, TEM is essential for visualizing the ordered pore structures. mdpi.compsu.edu TEM images can confirm the presence of hexagonal or other ordered pore arrangements and provide measurements of pore diameters and wall thicknesses. mdpi.comrsc.org For example, in a study of PMO-benzene, TEM revealed an ordered pore structure with a pore diameter of approximately 2.867 nm and a wall thickness of 1.01 nm. mdpi.com

The morphology of nanoparticles synthesized from this compound, such as spheres or rods, is also readily determined by TEM. researchgate.net The influence of synthesis parameters, like precursor concentration, on the size and shape of the resulting nanoparticles can be systematically studied using this technique. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of materials. It provides valuable information about the particle size, shape, and surface morphology of materials derived from this compound. mdpi.commdpi.com SEM analysis has been employed to observe the morphology of PMO materials, which can vary from microplates and nanospheres to other complex structures depending on the synthesis conditions. researchgate.netmdpi.com

In the context of hybrid materials, such as those incorporating this compound into other matrices, SEM can reveal the distribution and morphology of the organosilica component. acs.org For instance, in bacterial cellulose (B213188) membranes modified with 1,4-bis(triethoxysilyl)benzene, SEM was used to characterize the resulting spherical hybrid silica nanoparticles. acs.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information. In the study of thin films derived from this compound, AFM is used to analyze surface roughness and morphology. d-nb.info For instance, in the development of hybrid silphenylene-based dielectric films, AFM was employed to examine the surface appearance of the deposited films. d-nb.info The technique is particularly useful for characterizing the surface of organosilicate glass films, providing data on their texture and the distribution of features. researchgate.net

Porosity and Surface Area Determination

The porous nature of materials derived from this compound is one of their most important characteristics, directly impacting their performance in adsorption, catalysis, and separation applications.

Nitrogen Adsorption-Desorption Isotherms (BET, BJH) for Surface Area and Pore Volume

Nitrogen adsorption-desorption analysis at 77 K is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption data. mdpi.commdpi.com The Barrett-Joyner-Halenda (BJH) method, applied to the adsorption or desorption branch of the isotherm, is commonly used to determine the pore size distribution and pore volume. rsc.orgmdpi.com

Materials derived from this compound often exhibit high surface areas, typically in the range of 600–800 m²/g, and tunable pore diameters. For example, a PMO-benzene material was characterized to have a high BET surface area of 928 m²/g and a total pore volume of 0.68 cm³/g. mdpi.com The shape of the nitrogen isotherm provides qualitative information about the pore structure. A Type IV isotherm with a distinct hysteresis loop is characteristic of mesoporous materials, such as those typically formed from this compound. mdpi.com

The following table summarizes typical textural properties of materials derived from this compound as determined by nitrogen adsorption-desorption analysis.

| Material Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |

| Periodic Mesoporous Organosilica (PMO) | 600 - 800 | 0.8 | 3 - 5 | |

| PMO-Benzene | 928 | 0.68 | 2.4 - 4.1 | mdpi.com |

| Amine-Functionalized Organosilica | 639 - 908 | 1.28 - 2.35 | - | mdpi.com |

| PMO Nanoparticles | 770 - 1060 | 0.79 - 1.37 | - | researchgate.net |

These characterization techniques, when used in combination, provide a comprehensive understanding of the physicochemical properties of materials derived from this compound, which is essential for tailoring their synthesis for specific advanced applications.

CO2 Adsorption Isotherms for Microporous Analysis

Carbon dioxide (CO2) adsorption isotherms are a powerful tool for characterizing the microporosity of materials derived from this compound. This technique is particularly useful for materials with very small pores that are not easily accessible to nitrogen at cryogenic temperatures.

Studies have shown that organosilicas synthesized with this compound can exhibit significant CO2 uptake, indicating a well-developed microporous structure. For instance, a phenylene-bridged ordered mesoporous organosilica demonstrated a maximum CO2 capture capacity of 638.2 mg·g⁻¹ at 0 °C and 34 atm. mdpi.com The analysis of CO2 adsorption data using various isotherm models, such as Langmuir, Freundlich, Sips, Toth, Dubinin–Radushkevich, and Temkin, can provide detailed information about the adsorbent-adsorbate interactions and the nature of the porous network. mdpi.comresearchgate.net The Freundlich model, for example, has been shown to fit well for CO2 adsorption on some PMO–benzene materials, with the favorability of adsorption indicated by the Freundlich constant (nf). mdpi.com The Dubinin-Radushkevich and Temkin models can further elucidate the physical nature of the adsorption process. mdpi.com

In one study, heterostructures prepared by silylating organo-modified graphene oxide with 1,4-bis(triethoxysilyl)-benzene (a related isomer) exhibited a high CO2 adsorption capacity of 3.5 mmol/g at 5 bar and 0 °C. frontiersin.orgrug.nl This highlights the potential of benzene-bridged organosilicas for CO2 capture applications. The data from these isotherms can be used to calculate important parameters like the BET surface area and total pore volume. For example, a PMO–benzene material was found to have a BET surface area of 928 m²·g⁻¹ and a total pore volume of 0.68 cm³·g⁻¹. mdpi.com

| Material | Temperature (°C) | Pressure (atm) | CO2 Adsorption Capacity (mg·g⁻¹) | BET Surface Area (m²·g⁻¹) | Total Pore Volume (cm³·g⁻¹) |

| PMO-benzene | 0 | 34 | 638.2 | 928 | 0.68 |

| G-BTB | 0 | 5 (bar) | 3.5 (mmol/g) | 550 | Not Reported |

Nanopermporometry (NPP) for Pore Size Distribution

Nanopermporometry (NPP) is a technique used to determine the pore size distribution (PSD) of membranes and porous materials. nih.gov It relies on the principle of capillary condensation of a vapor within the pores and measuring the flux of a non-condensable gas through the remaining open pores. doi.org This method is particularly effective for characterizing pore sizes in the sub-nanometer to nanometer range. nih.govdoi.org

For materials derived from silylbenzene precursors, NPP can provide crucial information about the network pore sizes. For example, in a study on fluorine-doped organosilica membranes, the average pore size of a membrane derived from bis(triethoxysilyl)methane (B91341) (BTESM) was determined to be 0.5 nm by nanopermporometry. nih.govacs.org The technique has also been used to evaluate the pore sizes of membranes made from bis(triethoxysilyl)ethane (BTESE), where pore sizes ranging from 0.59 to 0.67 nm were estimated. nih.gov While direct NPP data for materials solely derived from this compound is not extensively reported in the provided context, the application of this technique to similar organosilica materials demonstrates its utility in accurately measuring the small pore sizes that are characteristic of these structures.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials derived from this compound. TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and the amount of organic content within the hybrid material.

Hybrid organic-inorganic materials synthesized using this compound are known for their enhanced thermal stability, often up to 500°C. TGA curves for these materials typically show an initial weight loss corresponding to the removal of adsorbed water and residual solvent, followed by a major weight loss at higher temperatures due to the decomposition of the organic bridging groups. For instance, TGA has been used to evaluate the degree of silylation in heterostructures prepared with 1,4-bis(triethoxysilyl)-benzene, identifying it as a precursor that can lead to high yields. frontiersin.orgrug.nl The thermal stability of bridged polysilsesquioxanes has also been characterized by TGA, demonstrating the role of the aromatic groups in the material's integrity. researchgate.net

X-ray Diffraction (XRD) for Structural Ordering (Wide-angle, Small-angle)

X-ray diffraction (XRD) is an indispensable technique for probing the structural order in materials derived from this compound. Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide complementary information.

Small-angle X-ray scattering (SAXS) is used to investigate the long-range order of the porous structure, such as the ordered arrangement of mesopores in PMOs. The presence of sharp diffraction peaks at low angles (typically below 5° 2θ) in the SAXS pattern is indicative of a well-ordered mesostructure. rsc.org For example, vinyl-functionalized PMOs synthesized with 1,4-bis(triethoxysilyl)benzene (BTEB) and triethoxyvinylsilane (TEVS) exhibit a sharp peak and two weaker peaks in their XRD profiles, suggesting a high degree of mesoscopic order. rsc.org

Wide-angle X-ray scattering (WAXS) , on the other hand, provides information about the short-range order or crystallinity within the pore walls. While many organosilica materials are amorphous, some derived from benzene-bridged precursors can exhibit a degree of molecular-scale periodicity due to π–π stacking of the benzene rings. rsc.org However, in some cases, materials derived from this compound show an absence of structural ordering in their XRD patterns. st-andrews.ac.uk The presence or absence of peaks in the WAXS pattern can thus reveal the nature of the molecular arrangement within the organosilica framework.

Luminescence Studies and Optical Characterization

Materials derived from this compound can exhibit interesting luminescence properties, which are investigated through photoluminescence (PL) spectroscopy. These studies provide insights into the electronic structure and the presence of defects or specific chromophoric units within the material.

Organosilicate glass films containing 1,3- and 1,3,5-benzene bridges have been shown to exhibit UV-induced luminescence with photon energies in the range of 3.6 to 4.3 eV. mdpi.comresearchgate.net This luminescence is often attributed to the presence of oxygen-deficient-type defects or their combination with organic residues within the silica matrix. mdpi.comresearchgate.net The intensity of this luminescence can be influenced by the processing conditions, such as the curing temperature. For example, the most intense luminescence is often observed in as-deposited and soft-baked samples, with the intensity decreasing after a hard bake. mdpi.comresearchgate.net

In some cases, the PL spectra of films containing 1,3-benzene bridges can be complex, with new peaks appearing after heat treatment. mdpi.com This suggests that the thermal processing can induce changes in the electronic structure of the material, leading to different emissive states. The study of these luminescent properties is important for potential applications in optical and electronic devices.

Mechanistic and Theoretical Investigations of 1,3 Bis Triethoxysilyl Benzene Polymerization

Elucidation of Hydrolysis and Condensation Pathways

The hydrolysis and condensation of organoalkoxysilanes like 1,3-bis(triethoxysilyl)benzene are competing reactions. nih.gov The nature of the organic bridging group plays a significant role in the kinetics of these reactions. The meta-substitution pattern on the benzene (B151609) ring in this compound introduces steric hindrance, which can slow down the rate of hydrolysis compared to its para-isomer, 1,4-bis(triethoxysilyl)benzene (B1313312).

Under acidic conditions, the hydrolysis reaction is typically faster than the condensation reaction. Conversely, under basic conditions, condensation is generally favored. osti.gov The pH of the reaction medium is a critical parameter that dictates the relative rates of these two processes and, consequently, the structure of the resulting polymer network.

Role of Intramolecular Cyclization in Sol-Gel Processes

A noteworthy characteristic of the sol-gel polymerization of certain bis(triethoxysilyl) precursors, including those with flexible alkylene bridges, is the propensity for intramolecular cyclization. utwente.nl This process competes with the intermolecular condensation that leads to the formation of an extended polymer network.

Formation of Cyclic Disilsesquioxanes and Oligomers

Studies on α,ω-bis(triethoxysilyl)alkanes have shown that under acidic conditions, intramolecular condensation can lead to the preferential formation of cyclic disilsesquioxanes. osti.govunt.eduresearchgate.net For instance, 1,3-bis(triethoxysilyl)propane and 1,4-bis(triethoxysilyl)butane have been observed to form six- and seven-membered cyclic disilsesquioxanes, respectively. unt.eduresearchgate.netacs.org These cyclic monomers can further react to form tricyclic dimers. researchgate.netacs.org The formation of these stable cyclic species is driven by the formation of thermodynamically stable six- and seven-membered rings. unt.edu While direct evidence for the formation of cyclic species from this compound is less explicitly detailed in the provided search results, the principles of intramolecular cyclization observed in analogous systems with flexible bridges suggest that the formation of cyclic oligomers is a plausible competing pathway, especially under conditions that favor such reactions. osti.govutwente.nl

Impact on Gelation Kinetics and Network Formation

The prevalence of intramolecular cyclization has a significant impact on the gelation kinetics and the final network structure. The formation of these relatively unreactive cyclic monomers and dimers under acidic conditions can dramatically slow down the gelation process. osti.govutwente.nlunt.edu This is because the formation of these cyclic species consumes the reactive silanol (B1196071) groups that would otherwise participate in intermolecular condensation to build the polymer network. osti.gov For some bridged monomers, this can delay gelation for extended periods or even prevent it entirely under certain conditions. utwente.nlosti.gov However, under basic conditions, these cyclic silsesquioxanes can react more readily to form gels, and interestingly, some of the cyclic structures can be retained within the final polymer network. unt.eduacs.org This incorporation of cyclic units can influence the microstructure and porosity of the resulting xerogels. acs.org

Computational Chemistry and Molecular Dynamics Simulations of Polymerization and Structure

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the polymerization and structure of materials derived from this compound at the molecular level. These methods provide insights that can be difficult to obtain through experimental means alone.